HIV-1 rev Protein (34-50)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 rev Protein (34-50) is a 17-amino acid peptide derived from the Rev-responsive element-binding domains of the Rev protein in Human Immunodeficiency Virus type 1 (HIV-1). This peptide plays a crucial role in the HIV-1 life cycle by facilitating the nuclear export of unspliced and partially spliced viral mRNAs, which are essential for the production of viral proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 rev Protein (34-50) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing the protecting groups from the amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of HIV-1 rev Protein (34-50) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for scalability, including the use of large-scale reactors and purification systems like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 rev Protein (34-50) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:
Binding Reactions: Interacting with the Rev response element (RRE) in viral RNA.
Complex Formation: Forming ribonucleoprotein complexes with RRE RNA.
Common Reagents and Conditions:
Reagents: The peptide interacts with RNA molecules and other proteins within the cellular environment.
Conditions: Physiological conditions, including neutral pH and body temperature, are typically required for these interactions.
Major Products: The primary product of these interactions is the formation of a stable ribonucleoprotein complex that facilitates the nuclear export of viral mRNAs .
Wissenschaftliche Forschungsanwendungen
HIV-1 rev Protein (34-50) has several scientific research applications:
Chemistry: Used as a model peptide for studying protein-RNA interactions and peptide synthesis techniques.
Biology: Investigated for its role in the HIV-1 life cycle and its interactions with cellular proteins.
Medicine: Explored as a potential target for antiviral therapies aimed at disrupting the HIV-1 replication process.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for HIV-1 infection
Wirkmechanismus
The mechanism of action of HIV-1 rev Protein (34-50) involves:
Binding to RRE RNA: The peptide binds to the Rev response element (RRE) in viral RNA, forming a ribonucleoprotein complex.
Nuclear Export: This complex facilitates the nuclear export of unspliced and partially spliced viral mRNAs, allowing their translation into viral proteins.
Regulation of Gene Expression: By promoting the export of these mRNAs, the peptide plays a critical role in the regulation of HIV-1 gene expression and replication
Vergleich Mit ähnlichen Verbindungen
HIV-1 Tat Protein: Another regulatory protein involved in the transcriptional activation of HIV-1 genes.
HIV-1 Nef Protein: A protein that enhances viral replication and modulates host cell signaling pathways.
Uniqueness: HIV-1 rev Protein (34-50) is unique in its specific role in the nuclear export of viral mRNAs. Unlike Tat and Nef, which primarily function in transcriptional regulation and host cell modulation, respectively, Rev is essential for the post-transcriptional regulation of HIV-1 gene expression .
Biologische Aktivität
The HIV-1 Rev protein plays a crucial role in the viral life cycle, particularly in the export of unspliced and partially spliced viral RNA from the nucleus to the cytoplasm. This process is essential for the production of structural proteins necessary for viral replication. The segment of the Rev protein from residues 34 to 50 is particularly significant, as it is involved in binding to the Rev Response Element (RRE) on viral RNA. This article delves into the biological activity of HIV-1 Rev Protein (34-50), highlighting its mechanisms, variations, and implications for therapeutic strategies.
Structure and Function of HIV-1 Rev Protein (34-50)
Binding Mechanism
The Rev protein contains an arginine-rich motif (ARM) that facilitates its interaction with the RRE. Specifically, residues 34 to 50 form an α-helix that binds to stem-loop IIB of the RRE, initiating oligomerization necessary for effective RNA export. This oligomerization allows multiple Rev molecules to bind to a single RRE, enhancing the efficiency of mRNA export .
Oligomerization and RNA Export
Rev's ability to oligomerize on the RRE is critical; a single molecule is insufficient for mRNA export. Studies indicate that up to eight Rev molecules can bind simultaneously, creating a complex that interacts with cellular export machinery like Crm1 . This process is vital for overcoming the nuclear retention of intron-containing RNA transcripts, which are typically restricted from exiting the nucleus .
Variability and Functional Activity
Natural Polymorphisms
Research has shown that natural polymorphisms in the Rev protein can significantly affect its functional activity. Variants with specific amino acid substitutions can lead to differences in RNA export efficiency, impacting viral replication rates . For instance, an insertion between residues 95 and 96 has been associated with reduced export activity, highlighting how small changes can have substantial effects on function .
Case Studies on Variability
A study analyzing Rev sequences from various HIV-1 clades found significant diversity in amino acid changes, particularly in regions critical for function. For example, clades G and CRF 02_AG exhibited high variability, which correlated with altered Rev activity levels . This variability suggests that some patients may harbor viral strains with reduced replication capabilities due to less effective Rev proteins.
Clade | Mean Conservation (%) | Notable Amino Acid Changes | Impact on Function |
---|---|---|---|
A1 | 80.8 | 41Q substitution | Reduced export activity |
B | >90 | High variability | Increased adaptability |
G | Variable | Multiple substitutions | Altered replication dynamics |
Implications for Therapeutic Strategies
Given its pivotal role in HIV replication, targeting the Rev protein presents a promising therapeutic avenue. Several strategies are being explored:
Inhibitors of Rev Function
Compounds that inhibit Rev's interaction with RRE could effectively reduce viral replication. For instance, ABX464 has shown potential by specifically targeting viral RNA processes without affecting human RNA . This specificity could minimize side effects while effectively controlling HIV.
RNA Decoys and Ribozymes
Utilizing RNA decoys that mimic RRE could sequester Rev proteins away from genuine viral transcripts, thereby hindering their export and reducing viral load. Similarly, ribozymes designed to cleave viral RNA could be employed as therapeutic agents against HIV .
Eigenschaften
CAS-Nummer |
141237-50-5 |
---|---|
Molekularformel |
C₉₇H₁₇₃N₅₁O₂₄ |
Molekulargewicht |
2437.74 |
Sequenz |
One Letter Code: TRQARRNRRRRWRERQR |
Synonyme |
HIV-1 rev Protein (34-50) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.